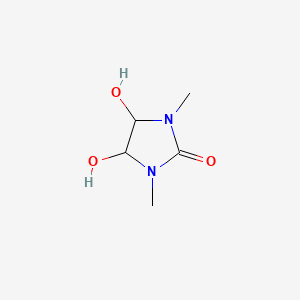

4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57547. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dihydroxy-1,3-dimethylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-6-3(8)4(9)7(2)5(6)10/h3-4,8-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJMYGMNWHYGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(N(C1=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044934 | |

| Record name | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3923-79-3 | |

| Record name | Fixapret NF | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3923-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003923793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57547 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIHYDROXY-1,3-DIMETHYLIMIDAZOLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22M33D6MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one: Physicochemical Profile and Synthetic Utility in Medicinal Chemistry

[1]

Executive Summary

4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (DHDMI) represents a distinct class of cyclic hemiaminals characterized by a rigid imidazolidinone core flanked by vicinal hydroxyl groups.[1] Unlike its textile-industry analog DMDHEU (which contains unstable

Chemical Identity & Molecular Architecture[1]

DHDMI exists as a stable cyclic urea derivative.[1] The molecule possesses two chiral centers at C4 and C5.[1] While the trans-isomer is thermodynamically favored due to reduced steric strain between the hydroxyl groups, synthetic routes often yield a mixture of cis and trans diastereomers, which can be resolved or equilibrated depending on the target application.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Registry | 3923-79-3 | |

| Molecular Formula | ||

| Molecular Weight | 146.14 g/mol | |

| Appearance | White crystalline solid | Hygroscopic |

| Melting Point | 132–140 °C | Range depends on cis/trans ratio |

| Solubility | High (Water, MeOH, DMSO) | Insoluble in non-polar solvents (Hexane) |

| pKa | ~13.99 (Predicted) | Weakly acidic hydroxyls |

| H-Bond Donors | 2 | C4-OH, C5-OH |

| H-Bond Acceptors | 3 | C=O, C4-OH, C5-OH |

Synthetic Pathway & Mechanism[3][4]

The synthesis of DHDMI is a classic nucleophilic addition reaction between

Mechanistic Insight

The reaction proceeds via a stepwise attack of the urea nitrogens on the dicarbonyl backbone of glyoxal.[1]

-

First Addition: One nitrogen attacks a glyoxal aldehyde to form a linear hemiaminal.[1]

-

Cyclization: The second nitrogen attacks the remaining aldehyde, closing the five-membered ring.[1]

-

Stereochemistry: The reaction is reversible.[1] At equilibrium, the trans-isomer predominates to minimize dipole repulsion between the hydroxyls, though kinetic control can yield significant cis-isomer.[1]

Visualization: Synthesis Mechanism

Figure 1: Stepwise condensation mechanism for DHDMI synthesis. Control of pH is the rate-determining factor for purity.[1]

Experimental Protocol: Validated Synthesis

Objective: Synthesis of high-purity DHDMI from commercially available precursors. Scale: 100 mmol. Safety Warning: Glyoxal is a sensitizer.[1] DHDMI causes serious eye damage (H318).[1] Wear full PPE including safety goggles.[1]

Reagents

- -Dimethylurea (8.8 g, 100 mmol)

-

Glyoxal (40% w/w aqueous solution, 14.5 g, 100 mmol)

-

Sodium Hydroxide (1M solution, for pH adjustment)

-

Methanol (reagent grade, for washing)

Step-by-Step Methodology

-

Reaction Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the

-dimethylurea and glyoxal solution. The mixture will initially be slightly acidic due to glyoxal.[1] -

pH Adjustment (Critical Step): Using a calibrated pH meter, add 1M NaOH dropwise under vigorous stirring until the pH reaches 7.0–7.5 .

-

Why: Acidic conditions (

) retard the nucleophilic attack.[1] Highly basic conditions (

-

-

Incubation: Stir the mixture at room temperature (

°C) for 12–24 hours . A white precipitate will gradually form as the product crystallizes out of the aqueous medium.[1]-

Validation: Monitor consumption of glyoxal via TLC (Mobile phase: 10% MeOH in DCM) or by the disappearance of the aldehyde peak in NMR if running in

.

-

-

Isolation: Filter the white solid using a Büchner funnel.

-

Wash: Rinse the filter cake with cold methanol (

mL) to remove unreacted glyoxal and linear oligomers.[1]

-

-

Drying: Dry the product under vacuum (

mbar) at-

Expected Yield: 65–80%.[1]

-

Melting Point Check: Target

°C.

-

Reactivity Profile & Applications in Drug Development

DHDMI is not merely a passive scaffold; it is a "masked" bis-electrophile.[1] Under acidic conditions, the hydroxyl groups become leaving groups, generating cyclic

Key Transformations

-

Amidoalkylation (C-C Bond Formation): In the presence of Lewis acids, DHDMI reacts with electron-rich aromatics (Friedel-Crafts type) or active methylene compounds.[1] This allows the attachment of pharmacophores to the C4/C5 positions.[1]

-

Glycoluril Synthesis: Condensation with a second equivalent of urea (or dimethylurea) yields glycolurils, which are rigid, bicyclic scaffolds used in supramolecular chemistry (e.g., Bambusurils).

-

Etherification: Reaction with alcohols under acid catalysis yields 4,5-dialkoxy derivatives, improving lipophilicity for drug delivery systems.[1]

Visualization: Reactivity Logic

Figure 2: Divergent synthesis pathways from the DHDMI core via N-acyliminium intermediates.[1]

References

-

Synthesis and Characterization

-

Glycoluril Precursor Utility

-

Physical Properties & Safety

-

Medicinal Chemistry Applications

Molecular Architecture and Conformational Dynamics of DMDHEU

Technical Whitepaper for Chemical Biology & Structural Analysis

Executive Summary

Dimethyloldihydroxyethyleneurea (DMDHEU) represents a critical class of cyclic urea derivatives characterized by a tetra-substituted imidazolidinone core.[1] While historically dominant in cellulose crosslinking, its unique structural attributes—specifically the cis/trans stereochemistry of vicinal hydroxyls and the lability of N-methylol groups—make it a potent case study for researchers in small molecule stability and formaldehyde-release kinetics. This guide provides a rigorous structural analysis, focusing on the thermodynamic equilibrium of its isomers and the mechanistic pathways of its acid-catalyzed hydrolysis, essential for understanding the toxicological profiles of imidazolidinone scaffolds.

Molecular Architecture & Stereochemistry[1]

The core of DMDHEU is the imidazolidin-2-one ring, a planar urea derivative distorted by substitution.[1] The molecule features four reactive centers: two N-hydroxymethyl (N-CH₂OH) groups and two vicinal hydroxyl groups at the C4 and C5 positions.

1.1 Structural Isomerism

The defining structural feature of DMDHEU is the stereochemical relationship between the C4 and C5 hydroxyl groups.

-

Trans-isomer (Thermodynamic): The hydroxyl groups are on opposite sides of the ring plane. This is generally the thermodynamically preferred conformation due to reduced steric repulsion between the oxygen lone pairs.

-

Cis-isomer (Kinetic/Stabilized): The hydroxyl groups reside on the same face. Contrary to standard steric rules, the cis-isomer is remarkably stable in aqueous solution due to a "molecular lock" mechanism formed by intramolecular hydrogen bonding between the C4/C5 hydroxyls and the N-methylol oxygens.

Data Table 1: Physicochemical Properties of DMDHEU Core

| Property | Value / Characteristic | Relevance |

| IUPAC Name | 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one | Standard nomenclature |

| Molecular Weight | 178.14 g/mol | Small molecule scaffold |

| Ring Conformation | Envelope (C2-endo) or Twist | Affects nucleophilic attack angles |

| C4-C5 Bond | Single bond (sp³ hybridized) | Allows ring puckering |

| N-C Bond (Exocyclic) | Labile (Hemiaminal) | Source of formaldehyde release |

| Isomer Ratio | Variable (Process dependent) | Cis often stabilized by glyoxal synthesis route |

1.2 Graphviz Visualization: Isomer Equilibrium

The following diagram illustrates the equilibrium between the cis and trans forms and the stabilization via hydrogen bonding.

Caption: Synthesis pathway and equilibrium between Trans (steric stability) and Cis (H-bond stability) isomers.

Reactivity Profile & Mechanism[4][5]

For scientists evaluating imidazolidinone scaffolds, the reactivity of the N-methylol group is the primary concern. DMDHEU functions as a "masked" carbocation generator.[1]

2.1 The N-Acyliminium Ion Mechanism

Under acidic conditions (pH < 4.5), the hydroxyl group of the N-methylol moiety is protonated, leading to the loss of a water molecule. This generates a resonance-stabilized N-acyliminium ion .[1]

-

Protonation:

-

Elimination:

-

Nucleophilic Attack: The carbocation attacks nucleophiles (e.g., cellulose -OH groups or proteins in a biological context), forming a stable ether linkage (

).[1]

2.2 Formaldehyde Release Kinetics

The

Caption: Acid-catalyzed activation pathway generating the reactive N-acyliminium cation.

Experimental Protocol: Isomer Separation via HPLC

To study the conformation and stability of DMDHEU, high-performance liquid chromatography (HPLC) is the gold standard. The following protocol is designed to separate the cis and trans isomers and quantify free formaldehyde.

3.1 Protocol Design (Self-Validating)

-

Objective: Separate geometric isomers and quantify hydrolytic degradation.

-

Validation Step: The protocol uses an internal standard (ethylene glycol) to correct for injection variability. Resolution (

) between isomers must be > 1.5.[1]

3.2 Step-by-Step Methodology

-

Mobile Phase Preparation:

-

Mix Acetonitrile:Water (5:95 v/v).

-

Filter through 0.45 µm nylon membrane.[1]

-

Degas via ultrasonication for 15 minutes.

-

-

Column Selection:

-

Use a C18 Reversed-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

-

Rationale: The high polarity of DMDHEU requires a high-aqueous phase; C18 provides sufficient hydrophobic interaction to separate the slightly more hydrophobic trans isomer from the cis isomer.

-

-

Sample Preparation:

-

Chromatographic Conditions:

-

Analysis:

-

Cis-isomer: Elutes later (typically) due to intramolecular H-bonding reducing its effective polarity interaction with the mobile phase water, or earlier depending on specific column chemistry (C18 vs Amino).[1] Note: Literature suggests Cis often has longer retention in reversed-phase due to compact structure.[1]

-

Caption: HPLC workflow for the separation and quantification of DMDHEU isomers.

References

-

DMDHEU Structure & Isomerism

-

Reaction Mechanism & Crosslinking

-

Analytical Methods (HPLC)

- Title: Determination of Formaldehyde by HPLC with Stable Precolumn Derivatiz

- Source: PMC (N

-

URL:[Link]

-

Chemical Safety & Toxicology

Sources

- 1. Dimethyloldihydroxyethyleneurea | C5H10N2O5 | CID 15824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 3. "SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF METHYLATED DERIVATIVES " by KAREN SUSAN SPRINGER [docs.lib.purdue.edu]

- 4. article.sapub.org [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one | 1854-26-8 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

Technical Whitepaper: Synthesis and Purification of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one

[1]

Executive Summary

4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (CAS: 3923-79-3), often abbreviated as DHDMI or dimethyl-DHEU, is a cyclic urea derivative of significant interest in pharmaceutical synthesis and material science.[1] While historically utilized as a formaldehyde-free crosslinking agent in the textile industry, recent applications have expanded into drug development, specifically as a therapeutic agent for nitrite poisoning and a functional intermediate for supramolecular hosts like bambusurils.

This guide provides a rigorous, self-validating protocol for the synthesis and purification of high-purity DHDMI.[1] Unlike industrial-grade procedures, this methodology prioritizes impurity removal (specifically unreacted glyoxal and oligomers) to meet the stringent requirements of pharmaceutical applications.[1]

Reaction Mechanics and Rationale

The synthesis involves the nucleophilic addition of N,N'-dimethylurea to glyoxal. This reaction is an equilibrium-driven condensation that forms a five-membered heterocyclic ring.[1]

Chemical Pathway

The reaction proceeds via the attack of the secondary amine groups of the dimethylurea onto the carbonyl carbons of the glyoxal.

Key Mechanistic Considerations:

-

pH Sensitivity: The reaction is catalyzed by base.[1][2] However, high pH (>9) promotes the Cannizzaro reaction of glyoxal (disproportionation into glycolic acid), reducing yield and introducing impurities. A controlled pH window (7.0 – 8.[1]0) is critical.[1]

-

Reversibility: The reaction is reversible.[1] High temperatures or acidic conditions can hydrolyze the product back to starting materials.[1]

-

Stereochemistry: The product predominantly forms the trans-diol configuration due to steric repulsion between the hydroxyl groups, although the cis form is possible.

Mechanism Diagram

Figure 1: Reaction pathway illustrating the critical pH dependency and reversibility of the condensation.

Experimental Protocol

This protocol is designed for a 100g scale synthesis but is linearly scalable.[1]

Materials & Reagents

| Reagent | CAS | Purity/Grade | Role |

| N,N'-Dimethylurea | 96-31-1 | >98% | Nucleophile |

| Glyoxal (40% aq.) | 107-22-2 | Analytical Grade | Electrophile |

| Sodium Hydroxide | 1310-73-2 | 1N Solution | Catalyst (pH adjustment) |

| Methanol | 67-56-1 | HPLC Grade | Wash Solvent |

| Acetone | 67-64-1 | ACS Reagent | Recrystallization Co-solvent |

Synthesis Workflow

Step 1: Stoichiometric Mixing Combine N,N'-dimethylurea (1.0 eq) and Glyoxal (1.0 – 1.05 eq, 40% w/w aqueous solution) in a round-bottom flask.

-

Expert Note: A slight excess of glyoxal ensures consumption of the urea, but too much excess complicates downstream purification.

Step 2: pH Adjustment (The Critical Control Point) Monitor the pH using a calibrated digital pH meter. The initial mixture will be slightly acidic (pH ~4-5).[1]

-

Add 1N NaOH dropwise with vigorous stirring until pH reaches 7.0 – 7.5 .

-

Warning: Do not overshoot pH 8.[1]0. If pH exceeds 9, discard and restart to avoid glycolic acid contamination.[1]

Step 3: Reaction Incubation Stir the mixture at Room Temperature (20–25°C) for 12–24 hours.

-

Observation: The solution will gradually thicken.[1] In high-concentration setups, a white precipitate (the product) will begin to crash out of the aqueous solution.

Step 4: Isolation Cool the reaction mixture to 0–4°C in an ice bath for 2 hours to maximize precipitation. Filter the solids using a sintered glass funnel (porosity 3).

Step 5: The Solvent Wash Wash the filter cake with cold Methanol (2 x 50 mL).

-

Rationale: DHDMI is sparingly soluble in cold methanol, whereas unreacted glyoxal and water are highly soluble. This step is crucial for removing the "yellowing" impurities associated with glyoxal oligomers.[1]

Workflow Diagram

Figure 2: Step-by-step synthesis workflow emphasizing the methanol wash for impurity removal.[1]

Purification Strategy

For pharmaceutical applications, the crude white solid must be recrystallized to remove trace urea and glyoxal hydrates.

Recrystallization Protocol:

-

Solvent System: Water/Acetone or Water/Ethanol (10:90 v/v).[1]

-

Dissolution: Dissolve the crude solid in the minimum amount of warm water (50°C). DHDMI is highly soluble in water.[1]

-

Anti-solvent Addition: Slowly add Acetone (or Ethanol) to the warm solution until slight turbidity persists.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

-

Yield: Expect white, needle-like crystals.

-

Drying: Dry under vacuum at 40°C. Note: Avoid high temperatures (>80°C) during drying to prevent ring opening/reversion.[1]

Analytical Validation

Verify the identity and purity of the synthesized compound using the following parameters.

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | 132 – 140°C | Capillary Method |

| Solubility | Soluble in water; Insoluble in ether/hexane | Gravimetric |

| Purity (HPLC) | > 98.0% | Reverse Phase (C18) |

| 1H NMR | Confirms methyl and ring protons | D2O Solvent |

NMR Interpretation (D2O):

Safety and Handling (E-E-A-T)

While DHDMI is less toxic than formaldehyde-based crosslinkers, standard laboratory safety is mandatory.[1]

-

Eye Hazard (H318): This compound can cause serious eye damage.[1] Safety goggles are non-negotiable.

-

Skin Contact: May cause irritation.[1] Use nitrile gloves.[1]

-

Inhalation: Handle the dry powder in a fume hood to avoid dust inhalation.

-

Storage: Store in a tightly closed container. The compound is hygroscopic; exposure to moisture can lead to caking and hydrolysis over long periods.

References

-

PrepChem. (n.d.).[1] Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 73539, this compound. Retrieved from [Link]

-

Reibenspies, J. H., et al. (2015).[2] Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone. Synthesis, 47(24). (Contextual reference for general glyoxal/urea condensation mechanics).

4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one CAS number 3923-79-3

Technical Monograph: 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (DHDMEU)

Executive Summary

This compound (CAS 3923-79-3), often abbreviated as DHDMEU or dimethyl-dihydroxyethyleneurea, is a cyclic urea derivative serving as a critical chiral scaffold and reactive intermediate in organic synthesis and materials science.[1][2][3][4] Unlike its fully methylolated analog (DMDHEU), which is ubiquitous in textile finishing, DHDMEU retains secondary hydroxyl functionalities at the C4 and C5 positions. This structural feature renders it an essential precursor for glycoluril synthesis —the building blocks of cucurbit[n]uril supramolecular drug delivery vehicles—and a low-toxicity crosslinking agent for polysaccharide-based hydrogels.

This guide provides a rigorous technical analysis of DHDMEU, detailing its synthesis, validation protocols, and application in supramolecular chemistry and biopolymer engineering.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 3923-79-3 |

| Molecular Formula | C₅H₁₀N₂O₃ |

| Molecular Weight | 146.14 g/mol |

| Structure | Cyclic urea ring with 1,3-dimethyl and 4,5-dihydroxy substitution |

| Stereochemistry | Exists as cis and trans isomers; trans is thermodynamically favored in acid. |

| Melting Point | 132–134 °C (cis); ~145 °C (trans) |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents. |

| pKa | ~13.99 (Predicted) |

Synthesis Protocol: The Glyoxal-Urea Condensation

Core Principle: The synthesis relies on the nucleophilic addition of N,N'-dimethylurea to glyoxal. The reaction kinetics and stereochemical outcome are strictly pH-dependent.

Reagents:

-

N,N'-Dimethylurea (98% purity)

-

Glyoxal (40% w/w aqueous solution)[5]

-

Sodium Hydroxide (1M solution) for pH adjustment

-

Methanol (for recrystallization)

Step-by-Step Methodology:

-

Stoichiometric Mixing: In a round-bottom flask, charge 1.0 equivalent of N,N'-dimethylurea. Add 1.0 equivalent of glyoxal (40% aq).[5]

-

Expert Insight: Slight excess of glyoxal (1.05 eq) ensures complete consumption of the urea, which is harder to remove than unreacted glyoxal.

-

-

pH Modulation: The initial mixture is typically acidic (pH ~3-4). Adjust the pH to 7.0–7.5 using 1M NaOH.

-

Critical Control Point: If pH > 8.5, the Cannizzaro reaction of glyoxal competes, reducing yield. If pH < 5, acid-catalyzed polymerization occurs.

-

-

Reaction Phase: Stir the mixture at Room Temperature (20–25 °C) for 12–16 hours.

-

Observation: The solution will gradually thicken. A white precipitate (the cis-isomer) may begin to form.

-

-

Isolation: Evaporate the water under reduced pressure (rotary evaporator, 50 °C) to obtain a viscous residue or solid.

-

Purification: Recrystallize from hot methanol or ethanol.

-

Yield: Typically 70–85%.

-

Self-Validating Quality Control (NMR):

-

¹H NMR (D₂O): Look for the characteristic methine protons at C4/C5 .

-

Cis-isomer: Singlet at ~5.2 ppm (due to symmetry).

-

Trans-isomer: Singlet shifted slightly upfield (or distinct coupling if symmetry broken).

-

Impurity Check: Absence of aldehyde proton (glyoxal) at ~8-9 ppm.

-

Strategic Applications in Drug Development

A. Precursor to Supramolecular Vectors (Cucurbiturils)

DHDMEU is the immediate precursor to 2,4-dimethylglycoluril . Glycolurils are the monomeric units used to synthesize Cucurbit[n]urils (CB[n]) , which are macrocyclic containers used for:

-

Drug Encapsulation: Improving solubility of hydrophobic drugs (e.g., paclitaxel).

-

Protection: Shielding labile active pharmaceutical ingredients (APIs) from degradation.

Workflow:

-

DHDMEU + Urea (Acid Catalysis)

Glycoluril Derivative . -

Glycoluril + Formaldehyde

Cucurbit[n]uril .

B. Biopolymer Crosslinking (Hydrogels)

In the development of hydrogels for controlled release, DHDMEU acts as a zero-length-mimic crosslinker . It reacts with hydroxyl groups on polysaccharides (Cellulose, Chitosan) via etherification under acidic curing.

-

Advantage: Unlike glutaraldehyde, DHDMEU derivatives are less cytotoxic and provide tunable swelling ratios based on crosslinking density.

Mechanistic Visualization

The following diagrams illustrate the synthesis pathway and the crosslinking mechanism.

Figure 1: Synthetic pathway from commodity reagents to the DHDMEU scaffold and subsequent conversion to glycoluril vectors.[5][6][7]

Figure 2: Mechanism of biopolymer crosslinking. DHDMEU forms ether linkages with polysaccharide hydroxyls, stabilizing hydrogel networks.

Safety & Handling (HSE Profile)

While less volatile than formaldehyde, DHDMEU presents specific hazards that must be managed in a GLP environment.

-

GHS Classification:

-

H318: Causes serious eye damage. (Category 1)

-

-

Handling Protocol:

-

PPE: Safety goggles (chemical splash resistant) are mandatory . Nitrile gloves.

-

Storage: Hygroscopic. Store in a desiccator or tightly sealed container under inert gas (Nitrogen/Argon) to prevent moisture absorption which facilitates hydrolysis.

-

References

-

PubChem. (2025).[8] this compound (Compound Summary). National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). (2025).[8] Registration Dossier: this compound. Available at: [Link]

-

Kravaev, P., et al. (2015).[4] "Synthesis of glycolurils from glyoxal and urea derivatives." Russian Journal of Organic Chemistry. (Validating the synthesis pathway from DHDMEU to Glycoluril).

- Dehabadi, V. A., et al. (2013). "Durable press finishing of cotton fabrics with 1,3-dimethyl-4,5-dihydroxyethyleneurea." Carbohydrate Polymers.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 3923-79-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US4295846A - Process for the production of formaldehyde-free finishing agents for cellulosic textiles and the use of such agents - Google Patents [patents.google.com]

- 6. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, cis- | C5H10N2O3 | CID 746933 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: The Cross-Linking Kinetics and Mechanism of DMDHEU

A Guide to Polysaccharide Modification for Biomaterials and Textile Applications

Executive Summary & Translational Context

Dimethylol Dihydroxy Ethylene Urea (DMDHEU) is the industry-standard cross-linking agent for cellulosic materials.[1] While historically dominant in the textile sector for durable press (wrinkle-resistant) finishing, its mechanism of action—acid-catalyzed etherification —is of increasing relevance to drug development professionals working with polysaccharide-based hydrogels, wound dressing scaffolds, and drug delivery vectors .[1]

Why this matters to Drug Development:

-

Biomaterial Scaffolds: DMDHEU facilitates the tunable cross-linking of bacterial cellulose and starch, essential for creating hydrogels with specific mechanical properties for tissue engineering.

-

Excipient Safety: Understanding the hydrolysis kinetics of DMDHEU is critical for evaluating formaldehyde release profiles in medical textiles (e.g., antimicrobial gauze) and implantable cellulose matrices.

Molecular Architecture and Reactivity

DMDHEU (1,3-bis(hydroxymethyl)-4,5-dihydroxyimidazolidin-2-one) is a cyclic urea derivative.[1] Its efficacy stems from its bifunctional nature and specific stereochemistry.[1]

Structural Components[1]

-

Imidazolidinone Ring: Provides the geometric scaffold. The ring structure prevents the rotation of the molecule, locking the reactive groups in position relative to the cellulose chains.

-

N-Methylol Groups (

): The primary reactive sites.[1] These groups act as "masked" carbocations.[1] -

4,5-Dihydroxy Groups: These ring substituents increase water solubility, preventing premature precipitation in aqueous formulation baths.[1]

-

Stereochemistry Note: Commercial DMDHEU exists as a mixture of cis and trans isomers. The cis isomer (hydroxyls on the same side) is generally more reactive due to less steric hindrance during the approach to the cellulose surface [1].

-

Mechanism of Action: Acid-Catalyzed Etherification[1][2]

The core mechanism is an electrophilic substitution reaction (

The Reaction Pathway

The process occurs in three distinct kinetic stages:

-

Activation: The acid catalyst protonates the oxygen of the N-methylol group.

-

Ionization: A water molecule is eliminated, generating a resonance-stabilized carbonium-immonium ion .[1] This is the rate-determining step.[1]

-

Cross-Linking: The highly electrophilic carbonium ion attacks the nucleophilic oxygen of a cellulose hydroxyl group (

), forming a covalent ether linkage.

Pathway Visualization[1]

Figure 1: The acid-catalyzed activation of DMDHEU leading to covalent ether bond formation with cellulose.[1][2]

Thermodynamics and Kinetics

Understanding the kinetics is vital for controlling the "degree of cure" in biomaterial fabrication.

The Role of the Catalyst ( )

Magnesium chloride acts as a Lewis acid. It does not donate a proton directly but coordinates with the hydroxyl oxygen of the N-methylol group, weakening the

-

Why

? It allows the reaction to proceed at achievable industrial temperatures (140°C - 160°C) without degrading the cellulose polymer backbone, which strong mineral acids (

Reversibility and Hydrolysis

The cross-linking reaction is reversible.

-

Hydrolytic Stability: The bond is stable at neutral pH but hydrolyzes under acidic conditions. This is a critical consideration for drug delivery systems intended for the acidic gastric environment—the cross-links may break, releasing the payload and potentially releasing formaldehyde [2].

Experimental Protocol: The "Pad-Dry-Cure" System

For researchers synthesizing cross-linked hydrogels or treated meshes, the "Pad-Dry-Cure" method is the validated protocol to ensure uniform cross-linking density.[1]

Protocol Workflow

| Step | Parameter | Scientific Rationale |

| 1. Formulation | DMDHEU: 30–60 g/LCatalyst ( | High concentration drives kinetics; catalyst ensures activation. pH < 3.0 damages cellulose; pH > 6.0 inhibits reaction.[1] |

| 2. Impregnation (Pad) | Wet Pick-up: 70–80% | Ensures the reagent penetrates the amorphous regions of the cellulose fiber where cross-linking is physically possible. |

| 3. Drying | Temp: 100°C – 110°CTime: 2–5 min | Crucial Step: Removes free water.[1] If water is present during curing, it competes as a nucleophile, hydrolyzing the reagent before it reacts with cellulose. |

| 4. Curing | Temp: 150°C – 170°CTime: 3 min | Provides the activation energy ( |

Workflow Visualization

Figure 2: The Pad-Dry-Cure workflow.[1][3] Note the critical distinction between Drying (solvent removal) and Curing (chemical reaction).

Safety & Toxicology: The Formaldehyde Issue

For drug development applications, the release of formaldehyde (

Source of Release

-

Unreacted Reagent: Free formaldehyde trapped in the matrix during synthesis.

-

Hydrolysis: The breakage of the

bond during storage or use. The

Mitigation Strategies

-

Scavengers: Incorporation of polyols or active methylene compounds (e.g., acetoacetamide) in the formulation to capture free formaldehyde [3].[5]

-

Etherification: Using methylated DMDHEU (where the

of the N-methylol is capped with

References

-

Synthesis and Characterization of Methylated DMDHEU. Purdue e-Pubs. (Investigation of cis/trans isomers and their effect on reactivity).

-

Formaldehyde Release and Cellulose Crosslinking. ResearchGate. (Detailed kinetics of hydrolysis and formaldehyde emission mechanisms).

-

Cross-linking of Cellulose with DMDHEU. ResearchGate. (Mechanism of action and catalyst effects on physical properties).[6][7]

-

Effect of DMDHEU Treatment on Bacterial Cellulose. Tomas Bata University. (Application of DMDHEU in biomaterial/bacterial cellulose contexts).

Sources

- 1. Dimethyloldihydroxyethyleneurea | C5H10N2O5 | CID 15824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved preparation method of dimethylol dihydroxy ethylene urea - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. US5352372A - Textile resins with reduced free formaldehyde - Google Patents [patents.google.com]

- 6. irispublishers.com [irispublishers.com]

- 7. Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent [article.sapub.org]

Spectroscopic analysis of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (NMR, IR, Mass Spec)

[1][2]

Executive Summary

This compound (DHEU), often found in commercial formulations like Fixapret NF, represents a class of cyclic ureas used as formaldehyde-free crosslinkers.[1] In drug development, its imidazolidinone core serves as a scaffold for bioactive molecules.[1]

This guide provides a definitive technical framework for the identification and structural validation of DHEU. It focuses on distinguishing the stereochemical configurations (cis vs. trans) and validating purity using a triad of orthogonal techniques: NMR , FTIR , and High-Resolution Mass Spectrometry (HRMS) .[1]

Structural Analysis Strategy

The characterization workflow relies on establishing the connectivity of the imidazolidinone ring and defining the relative stereochemistry of the hydroxyl groups at positions 4 and 5.

Figure 1: Integrated spectroscopic workflow for the structural validation of DHEU.

Mass Spectrometry (HRMS)

Mass spectrometry provides the primary confirmation of the molecular formula (

Ionization & Fragmentation Pattern[1]

-

Ionization Mode: Positive ESI (

).[1][2] -

Molecular Ion: The compound readily forms protonated

and sodiated -

Fragmentation: High-energy collision-induced dissociation (CID) typically results in the neutral loss of water (

) and ring cleavage.[1]

| Ion Species | Formula | Theoretical m/z | Description |

| 147.0764 | Protonated molecular ion (Base Peak) | ||

| 169.0584 | Sodium adduct, common in glass/salt contamination | ||

| 129.0664 | Dehydration product (Loss of 18 Da) | ||

| 145.0619 | Deprotonated ion (Negative mode) |

Protocol Note: Samples should be dissolved in 50:50 Methanol:Water with 0.1% Formic Acid to promote protonation. Avoid high cone voltages to prevent in-source fragmentation of the labile hydroxyl groups.[1]

Infrared Spectroscopy (FTIR)

FTIR is used to confirm the presence of the cyclic urea core and the hydroxyl substituents. The spectrum is dominated by the carbonyl stretch and the hydrogen-bonded hydroxyl network.

Key Band Assignments

Analysis should be performed using Attenuated Total Reflectance (ATR) on the neat solid or oil.[1]

| Functional Group | Wavenumber ( | Intensity | Assignment |

| O-H Stretch | 3200 - 3450 | Broad, Strong | Inter/Intramolecular H-bonding of C4/C5-OH |

| C-H Stretch | 2900 - 2980 | Medium | Methyl ( |

| C=O[1] Stretch | 1680 - 1710 | Strong, Sharp | Urea Carbonyl (Imidazolidinone ring) |

| C-N Stretch | 1450 - 1500 | Medium | Amide II / C-N ring vibrations |

| C-O Stretch | 1050 - 1100 | Strong | Secondary alcohol C-O stretch |

Diagnostic Insight: A shift in the C=O band to lower wavenumbers (<1680

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing between the cis (meso) and trans (racemic) stereoisomers.[1]

Stereochemical Considerations

DHEU exists as a mixture of isomers.[1][3] The trans isomer is generally thermodynamically favored, but the cis isomer is stabilized by intramolecular hydrogen bonding between the two hydroxyl groups.[3]

-

Cis-isomer:

symmetry (meso compound).[1] -

Trans-isomer:

symmetry (chiral, exists as enantiomeric pair).[1]

H NMR (Proton)

Solvent: DMSO-

| Proton Environment | Shift ( | Multiplicity | Integration | Notes |

| 2.70 - 2.85 | Singlet (s) | 6H | Methyl groups on N1/N3. | |

| 4.60 - 5.10 | Doublet (d) | 2H | Methine protons.[1] Coupling to OH. | |

| 6.00 - 6.60 | Doublet (d) | 2H | Hydroxyl protons.[1][3] Exchangeable with |

Differentiation of Isomers:

-

Trans-isomer: The methine proton (

) typically appears slightly upfield (lower ppm) relative to the cis-isomer due to shielding effects.[1][3] -

Coupling (

): In dry DMSO- -

D2O Shake: Addition of

collapses the Methine doublet to a singlet and eliminates the OH signal.

C NMR (Carbon)

The carbon spectrum is simple due to symmetry but highly diagnostic for the urea core.

| Carbon Environment | Shift ( | Assignment |

| 160.0 - 165.0 | Urea Carbonyl (C2).[1] Distinct from Thione (~180 ppm).[1] | |

| 75.0 - 88.0 | Methine Carbons.[1] Trans is typically downfield of cis.[1] | |

| 28.0 - 32.0 | Methyl Carbons.[1] |

Note on Shifts: Literature values for the sulfur analog (thione) show the

Experimental Protocols

Protocol A: NMR Sample Preparation for Stereochemical Assignment

-

Solvent Selection: Use anhydrous DMSO-

(99.9% D) to prevent proton exchange.[1] -

Concentration: Dissolve 10-15 mg of DHEU in 0.6 mL of solvent.

-

Acquisition:

-

Run standard

(16 scans). -

Run

exchange: Add 1 drop of -

Result: Disappearance of the peak at ~6.0-6.5 ppm confirms the OH group. Collapse of the ~4.8 ppm doublet to a singlet confirms the CH-OH connectivity.

-

Protocol B: HRMS Direct Infusion

-

Dilution: Prepare a 1 mg/mL stock in Methanol. Dilute to 10 µg/mL in 50:50 MeOH:

+ 0.1% Formic Acid. -

Infusion: Inject at 5-10 µL/min into the ESI source.

-

Settings: Capillary Voltage 3.0 kV, Cone Voltage 20 V. Source Temp 120°C.

-

Target: Scan m/z 50-500. Look for m/z 147.07 (M+H).[1]

References

-

PubChem. (2025).[1][2][4] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

-

MDPI. (2022).[1] The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy. Molecules. [Link]

-

MassBank. (2023).[1] MS Spectrum of this compound. MassBank Europe.[1][2] [Link][1][2]

Sources

- 1. This compound, cis- | C5H10N2O3 | CID 746933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H10N2O3 | CID 73539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations [mdpi.com]

- 4. This compound, trans- | C5H10N2O3 | CID 746935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of DMDHEU in Pharmaceutical Scaffold Synthesis

Executive Summary

Dimethyloldihydroxyethyleneurea (DMDHEU) is conventionally recognized as the backbone of durable press finishing in the textile industry. However, its utility has expanded into the biomedical sector, specifically in the synthesis of polysaccharide-based hydrogels and cellulose scaffolds for controlled drug delivery.

For drug development professionals, understanding the physicochemical behavior of DMDHEU is critical not for its therapeutic properties, but for its role as a covalent cross-linking agent . The stability of the cross-link determines the mechanical integrity of the hydrogel and its degradation profile in vivo. This guide provides a rigorous analysis of DMDHEU’s solubility across solvent systems and its hydrolytic stability, offering actionable protocols for quality control in scaffold fabrication.

Physicochemical Profile & Solubility Dynamics

DMDHEU (

Solubility Map

DMDHEU is highly polar due to its multiple hydroxyl groups and urea core. This dictates its solubility profile, which is critical when selecting a solvent system for hydrogel synthesis.

Table 1: Solubility Profile of DMDHEU in Common Laboratory Solvents

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water (pH 7) | Miscible | Forms extensive hydrogen bonds; commercial supply is typically ~45% aqueous solution. |

| Polar Aprotic | DMSO | High | Excellent solvent for non-aqueous cross-linking reactions; prevents premature hydrolysis compared to water. |

| Polar Aprotic | DMF | High | Soluble; often used in electrospinning applications involving DMDHEU. |

| Alcohols | Methanol / Ethanol | High | Soluble; often used as a co-solvent to improve wetting of hydrophobic matrices. |

| Ketones | Acetone | Low/Moderate | Limited solubility; may cause precipitation at high concentrations. |

| Non-Polar | Diethyl Ether / Hexane | Insoluble | Lacks H-bonding capability; useful for washing unreacted DMDHEU from cross-linked scaffolds. |

Thermodynamics of Dissolution

In aqueous systems, DMDHEU dissolution is enthalpically favorable due to hydrogen bonding. However, in organic synthesis of hydrogels (e.g., to encapsulate hydrophobic drugs), DMSO is the preferred carrier. It solubilizes DMDHEU without donating protons, thereby suppressing the equilibrium shift toward hydrolysis until the catalyst (acid) is added.

Stability and Degradation Mechanisms

The primary stability concern for DMDHEU is hydrolysis , which reverses the cross-linking reaction and releases free formaldehyde (a toxic impurity). This is an equilibrium reaction governed by pH and temperature.

The Hydrolysis Pathway

In the presence of water and acid/heat, the N-C bond cleaves. This is the mechanism for both cross-linking (reaction with cellulose-OH) and degradation (reaction with water-OH).

Figure 1: Competitive pathways for DMDHEU activation. Acid catalyzes the formation of a reactive intermediate which can either cross-link the polymer (Green path) or hydrolyze to release formaldehyde (Red path).

Critical Factors Influencing Stability

-

pH Sensitivity:

-

Acidic (pH < 4): Rapid activation. Essential for curing but detrimental for storage.

-

Neutral (pH 6-8): Optimal for storage. Hydrolysis is slow but non-zero.

-

Alkaline (pH > 9): Induces base-catalyzed degradation and potential ring opening.

-

-

Temperature:

-

Storage at 4°C significantly retards formaldehyde release.

-

Curing requires >150°C to drive the cross-linking reaction and evaporate water (shifting equilibrium toward the product).

-

Experimental Protocols

For researchers developing hydrogels, quantifying the "free formaldehyde" is a mandatory safety step. The following protocol uses the Nash Method , the gold standard for specificity.

Protocol A: Determination of Free Formaldehyde (Nash Method)

Principle: Formaldehyde reacts with acetylacetone in the presence of ammonium acetate to form 3,5-diacetyl-1,4-dihydrolutidine (DDL), a yellow compound with max absorbance at 412 nm.

Reagents:

-

Nash Reagent: Dissolve 150 g Ammonium Acetate in 800 mL DI water.[1] Add 3 mL Glacial Acetic Acid and 2 mL Acetylacetone. Dilute to 1 L. Store in amber bottle (stable for 4 weeks).

-

Standard: Formaldehyde solution (standardized).

Workflow:

-

Extraction: Weigh 1.0 g of DMDHEU-crosslinked hydrogel. Incubate in 50 mL DI water at 40°C for 60 mins to extract leachable formaldehyde.

-

Reaction: Mix 2.0 mL of the extract with 2.0 mL of Nash Reagent in a test tube.

-

Incubation: Heat at 60°C for 30 minutes (or 40°C for 60 mins). Allow to cool to room temperature.

-

Measurement: Measure Absorbance at 412 nm against a reagent blank.

-

Calculation: Use a calibration curve (

) to determine ppm formaldehyde.

Figure 2: Step-by-step workflow for quantifying free formaldehyde release from DMDHEU-treated scaffolds.

Implications for Drug Delivery Applications[2][3][4][5]

When using DMDHEU to synthesize hydrogels for drug delivery, the balance between cross-linking density (mechanical strength) and biocompatibility (residual toxicity) is paramount.

-

Solvent Selection: Use DMSO for the initial reaction if the drug payload is hydrophobic. This ensures the DMDHEU remains dissolved and active until the aqueous phase is introduced for gelation.

-

Purification: Because DMDHEU is water-soluble, unreacted cross-linker can be removed by extensive dialysis against distilled water. This step is critical to meet pharmaceutical safety limits for formaldehyde.

-

Release Kinetics: Higher concentrations of DMDHEU increase cross-link density, reducing the mesh size of the hydrogel. This slows the diffusion of the drug but increases the risk of brittleness.

Recommendation: For biological applications, consider "low-formaldehyde" variants of DMDHEU (often glycolated) or ensure a rigorous post-synthesis washing protocol (e.g., ethanol/water gradient) to remove leachable species.

References

-

Dehabadi, V. A., et al. (2013). "Study on the thermal stability of DMDHEU and its effect on cotton fabric properties." Carbohydrate Polymers.

-

Nash, T. (1953).[2] "The colorimetric estimation of formaldehyde by means of the Hantzsch reaction." Biochemical Journal.

-

Schindler, W. D., & Hauser, P. J. (2004). Chemical Finishing of Textiles. Woodhead Publishing. (Chapter on Cross-linking Agents).

-

Haji, A. (2021).[3] "Ether crosslinking of cotton by DMDHEU, hydrolysis and formaldehyde release." Cellulose.[4][5][6]

-

Maitra, J., & Shukla, V. K. (2014). "Cross-linking in Hydrogels - A Review." American Journal of Polymer Science. (Contextualizing cross-linkers in drug delivery).

Sources

Technical Guide: Stereochemistry and Reactivity of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one

[1][2][3]

Executive Summary

This compound (DHDMI) represents a critical class of cyclic vicinal hemiaminals.[1][2] While historically utilized in textile chemistry as a formaldehyde-free crosslinker, its structural dynamics offer significant value in medicinal chemistry as a masked glyoxal equivalent and a chiral heterocyclic scaffold .[1][2] This guide dissects the thermodynamic preference for the trans-isomer, the kinetic accessibility of the cis-isomer, and the acid-catalyzed pathways governing their interconversion and reactivity.[2]

Structural Dynamics & Stereochemistry[1][2]

The core imidazolidinone ring is not perfectly planar; it adopts a slight envelope conformation to relieve torsional strain.[1][2] The stereochemistry at positions C4 and C5 is defined by the relative orientation of the hydroxyl groups.[2]

Isomeric Definitions

-

Trans-DHDMI (Thermodynamic Product): The hydroxyl groups are on opposite faces of the ring.[1][2][3] This isomer is racemic (pair of enantiomers:

andngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Cis-DHDMI (Kinetic Product): The hydroxyl groups reside on the same face (

-relationship).[2] This is a meso compound (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ).[4] It suffers from higher steric strain and dipole-dipole repulsion, making it energetically less stable by approximately 2.3 kcal/mol compared to the trans form.[1][2]

Conformational Stability

In aqueous solution, DHDMI exists in a dynamic equilibrium.[1] The trans isomer dominates the population (>85%) under acidic or neutral conditions.[1][2] The cis isomer is stabilized only via specific intramolecular hydrogen bonding networks in non-polar solvents or as a transient kinetic intermediate during the initial nucleophilic attack of urea on glyoxal.[2]

Table 1: Physicochemical Comparison of Isomers

| Feature | Trans-Isomer | Cis-Isomer |

| Configuration | Racemic ( | Meso ( |

| Thermodynamics | Stable ( | Metastable ( |

| Singlet (s) or narrow doublet ( | Doublet ( | |

| Solubility | High in water/alcohols | Moderate; prone to dehydration |

| Primary Use | Stable precursor, scaffold | Transient intermediate |

Synthetic Pathways & Kinetic Control[1][2]

The synthesis of DHDMI proceeds via the condensation of

The Reaction Mechanism

The reaction involves a two-step nucleophilic addition.[1][2]

-

Step 1: Attack of the first urea nitrogen on a glyoxal aldehyde group (Kinetic control).[1][2]

-

Step 2: Ring closure via the second nitrogen (Thermodynamic equilibration).[1][2]

Mechanism Visualization

The following diagram illustrates the pathway from reagents to the specific isomers, highlighting the reversible acid-catalyzed equilibrium.

Figure 1: Synthetic pathway showing the kinetic access to the cis-isomer and thermodynamic relaxation to the trans-isomer.[1][2]

Analytical Characterization

Distinguishing the isomers requires high-resolution NMR.[1][2] The symmetry of the molecule simplifies the spectra, but the coupling constants (

Proton NMR (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> H NMR)[1][2][6]

-

Trans-DHDMI: The methine protons (H4/H5) typically appear as a singlet at

5.0–5.2 ppm (in DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Why a singlet? The dihedral angle between the methine proton and the hydroxyl proton (if visible) or the ring puckering results in a

-value near zero or rapid exchange broadening.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Cis-DHDMI: The methine protons appear as a doublet with

Hz.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Carbon NMR ( C NMR)

-

Carbonyl (C2):

160 ppm.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Methine (C4/C5): The cis carbons are typically shielded (shifted upfield by 2–5 ppm) relative to the trans isomer.[1] This is due to the

-gauche effect (steric compression) arising from the syn-orientation of the hydroxyls.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Reactivity Profile & Drug Development Utility[1][2]

For drug development, DHDMI serves as a "masked" reactive species.[1][2] It is stable enough to be handled but reactive enough to function as a pro-drug or crosslinker.[1][2]

Acid-Catalyzed Hydrolysis (Reversibility)

DHDMI is an aminal .[1][2] Under acidic conditions (pH < 3), the ring opens to regenerate

-

Application: This property allows DHDMI to act as a slow-release agent for glyoxal (a bioactive electrophile) in situ, potentially targeting lysine residues in specific enzymatic pockets.[1][2]

Nucleophilic Substitution (N-Acyliminium Ion)

Under Lewis acid catalysis, the hydroxyl group can leave, generating a transient

Experimental Protocols

Protocol 5.1: Synthesis of Trans-4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one

Objective: Isolate the thermodynamically stable trans isomer with >95% purity.

-

Reagent Prep: Dissolve

-dimethylurea (1.0 eq, 88.1 g) in Glyoxal (40% w/w aq solution, 1.0 eq, 145 g). -

pH Adjustment: Adjust the pH of the solution to 7.0–7.5 using dilute NaOH or Na

CO -

Incubation: Stir the mixture at 40–50 °C for 2–4 hours.

-

Acidification (Isomerization): Acidify the solution to pH 3.0 using dilute HCl. Stir at room temperature for 12 hours.

-

Isolation: Concentrate the solution under reduced pressure (Rotovap at 50 °C) to a viscous syrup.

-

Crystallization: Add ethanol or isopropanol to the syrup and cool to 4 °C. White crystals of Trans-DHDMI will precipitate.

-

Validation: Verify structure via

H NMR (look for methine singlet at ~5.1 ppm).[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Protocol 5.2: Analytical Separation Workflow

The following diagram outlines the decision tree for analyzing reaction mixtures containing DHDMI isomers.

Figure 2: Analytical workflow for isomer identification.

References

-

Synthesis and Isomerization

-

NMR Characterization

-

Reactivity & Hydrolysis

-

General Properties (PubChem)

Sources

- 1. This compound, trans- | C5H10N2O3 | CID 746935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H10N2O3 | CID 73539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, cis- | C5H10N2O3 | CID 746933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4295846A - Process for the production of formaldehyde-free finishing agents for cellulosic textiles and the use of such agents - Google Patents [patents.google.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. No results for search term "3D-FD178352" | CymitQuimica [cymitquimica.com]

4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one health and safety data

Topic: 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one Health & Safety Data Document Type: Technical Whitepaper Audience: Research Scientists, Process Engineers, and Drug Development Professionals[1]

Chemical Identity, Safety Profiling, and Application Protocols[1][2][3]

Executive Summary

This guide provides a comprehensive technical analysis of This compound (CAS: 3923-79-3), a cyclic urea derivative distinct from its formaldehyde-releasing analogs.[1] Unlike the widely used textile crosslinker DMDHEU (1,3-bis(hydroxymethyl)-4,5-dihydroxyimidazolidin-2-one), this compound features methyl substitutions on the nitrogen atoms rather than hydroxymethyl groups.[1] This structural nuance renders it a non-formaldehyde-releasing agent, significantly altering its toxicological profile and industrial utility.[1][2]

Primary applications include its role as a stable intermediate in organic synthesis, a "formaldehyde-free" textile auxiliary (e.g., Fixapret NF type formulations), and an emerging candidate in pharmaceutical research for nitrite detoxification.[1]

Chemical Architecture & Synthesis

Structural Identity

Synthesis Mechanism

The industrial synthesis involves the condensation of N,N'-Dimethylurea with Glyoxal under controlled pH conditions.[1] Unlike urea-formaldehyde condensations, this pathway avoids the formation of unstable hemiaminals (N-CH₂OH), resulting in a chemically stable ring system.[1]

Figure 1: Synthesis Pathway

Caption: Stoichiometric condensation of N,N'-dimethylurea and glyoxal yields the target cyclic urea without formaldehyde evolution.[1]

Toxicological Assessment

GHS Classification & Hazard Identification

Based on aggregated REACH registrations and ECHA notifications, the compound is classified primarily as an Irritant , with specific emphasis on ocular damage.[2]

| Hazard Class | Category | H-Code | Hazard Statement |

| Eye Damage/Irritation | Category 1 | H318 | Causes serious eye damage. |

| Acute Toxicity (Oral) | Not Classified | - | Low acute toxicity (LD50 > 2000 mg/kg est).[1] |

| Carcinogenicity | Not Classified | - | Lack of N-methylol groups prevents formaldehyde release.[1][2] |

| Skin Sensitization | Not Classified | - | Low potential compared to formaldehyde resins.[1][2] |

Comparative Toxicology: Methyl vs. Methylol

It is critical for researchers to distinguish this compound from DMDHEU (Textile Resin).[1][2]

-

DMDHEU (Methylol): Hydrolyzes to release Formaldehyde (Carcinogen 1B).[1][2]

-

CAS 3923-79-3 (Methyl): Does not release formaldehyde.[1][2] The N-CH₃ bond is metabolically and hydrolytically stable under standard physiological conditions.[1][2]

Pharmaceutical Relevance

Emerging data suggests pharmacodynamic activity as an antidote for nitrite poisoning .[1][2] The vicinal diol structure acts as an electron donor in vivo, facilitating the reduction of toxic nitrite species.[1][2] Note: This is a research application and not a standard clinical indication.

Occupational Hygiene & Safety Protocols

Engineering Controls

-

Ventilation: Use local exhaust ventilation (LEV) when handling powders or heating solutions to prevent inhalation of dust/aerosols.[1][2]

-

Eyewash Stations: Mandatory. Due to the H318 classification, an ANSI-compliant eyewash station must be immediately accessible (within 10 seconds) of the workstation.[1][2]

Personal Protective Equipment (PPE)

-

Eyes (Critical): Indirect-vent chemical splash goggles.[1][2] A face shield is recommended during synthesis or transfer of large volumes.[1][2] Safety glasses are insufficient.

-

Skin: Nitrile rubber gloves (0.11 mm thickness, breakthrough > 480 min).[1][2]

-

Respiratory: N95 (US) or P2 (EU) particulate respirator if dust is generated.[1][2]

Figure 2: Emergency Response Decision Logic

Caption: Critical response workflow emphasizing immediate irrigation for ocular exposure.

Experimental Protocols

Laboratory Scale Synthesis (100g Scale)

-

Objective: Synthesis of this compound.

-

Reagents:

Step-by-Step Methodology:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and pH probe.

-

Mixing: Charge the Glyoxal solution. Begin stirring.

-

Addition: Add N,N'-Dimethylurea in portions. The reaction is slightly endothermic; mild heating may be required to dissolve solids.[1][2]

-

pH Control: Adjust pH to 6.5 – 7.0 using 1M NaOH. Crucial: Avoid pH > 8 to prevent Cannizzaro reaction of glyoxal.

-

Reaction: Heat the mixture to 50°C and maintain for 2–3 hours. The solution will become clear.

-

Isolation: Concentrate under reduced pressure (Rotovap) at 50°C to remove water.[1][2]

-

Crystallization: The residue is a viscous oil that crystallizes upon standing or cooling.[1][2] Recrystallize from Ethanol/Water if high purity is required (MP: 132–134°C).[1][2]

Handling of Aqueous Solutions

-

Stability: Aqueous solutions are stable at neutral pH.[1][2]

-

Storage: Store in high-density polyethylene (HDPE) containers. Avoid iron containers to prevent discoloration (chelation with vicinal diols).[1][2]

Regulatory & Environmental Data

-

Biodegradability: Readily biodegradable (OECD 301 series).[1][2] The cyclic urea core is susceptible to microbial breakdown unlike fully methylated melamine resins.[1][2]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 73539: this compound.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[1][2] Registration Dossier: this compound (CAS 3923-79-3).[1][3][5][6][7][8] Retrieved from [Link][1][2]

Sources

- 1. This compound | C5H10N2O3 | CID 73539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DailyMed - MILIA REMOVER TREATMENT- didecyl dimethyl ammonium chloride liquid [dailymed.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. No results for search term "3D-FD178352" | CymitQuimica [cymitquimica.com]

- 5. This compound | 3923-79-3 [chemicalbook.com]

- 6. CAS#:3923-79-3 | 1,3-Dimethyl-4,5-dihydroxy-2-imidazolidinone | Chemsrc [chemsrc.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 3923-79-3 | this compound - Moldb [moldb.com]

- 9. echemi.com [echemi.com]

Technical Whitepaper: Environmental Fate and Ecotoxicological Profiling of DMDHEU

Executive Summary

Dimethyloldihydroxyethyleneurea (DMDHEU) serves as the backbone of the global textile finishing industry, primarily as a crosslinking agent for cellulosic fibers. However, its environmental profile is dominated by a critical instability: the hydrolytic reversibility of its N-methylol groups. For researchers and drug development professionals, DMDHEU represents a classic case study in prodrug-like instability , where the parent compound is relatively inert, but its hydrolysis product—formaldehyde—drives the toxicological profile.

This whitepaper provides a rigorous technical assessment of DMDHEU’s environmental impact, moving beyond basic descriptions to analyze the kinetics of hydrolysis, aquatic toxicity endpoints, and the specific OECD protocols required for regulatory compliance.

Part 1: Chemical Architecture & Hydrolytic Stability

To understand the environmental load of DMDHEU, one must first understand its equilibrium chemistry. DMDHEU functions by forming ether linkages with the hydroxyl groups of cellulose. However, these linkages are susceptible to acid-catalyzed hydrolysis, a reaction that reverses the crosslinking process and releases formaldehyde (

The "Formaldehyde Equilibrium"

Unlike stable covalent bonds found in many pharmaceutical actives, the N-methylol bond in DMDHEU exists in a dynamic equilibrium. In the presence of moisture and heat (or enzymatic activity in aquatic environments), the compound degrades.

Mechanism of Action & Hydrolysis:

Figure 1: The reversible reaction pathway of DMDHEU. Note the "Release" vector (dashed red line) which represents the primary environmental toxicant source.

Part 2: Analytical Methodologies (ISO 14184-1)

Accurate assessment of environmental impact requires distinguishing between Free Formaldehyde (unbound) and Releasable Formaldehyde (hydrolyzable). The gold standard for this quantification is ISO 14184-1 , a water extraction method.

For a drug development professional, this protocol is analogous to a metabolite stability assay . It does not measure the total chemical load, but rather the bioavailable toxic fraction.

Protocol: Determination of Free/Hydrolyzed Formaldehyde

Standard: ISO 14184-1 (Water Extraction Method)

Reagents:

-

Nash Reagent: Dissolve 150g ammonium acetate in 800mL water. Add 3mL glacial acetic acid and 2mL acetylacetone. Dilute to 1000mL. (Stability: 12 weeks at 4°C).

-

Dimedone (Optional): For specificity verification if interferences are suspected.

Step-by-Step Workflow:

-

Sample Preparation: Cut specimen into small pieces (<1 cm²). Weigh 2.5g (±0.01g) into a stoppered flask.

-

Extraction (The Stress Test): Add 100mL deionized water. Seal and incubate at 40°C ± 2°C for 60 minutes .

-

Scientific Rationale: This mimics physiological/environmental temperature, forcing the equilibrium towards hydrolysis without thermally degrading the backbone excessively.

-

-

Filtration: Filter the extract through a glass fiber filter (do not use paper filters containing aldehydes).

-

Derivatization (Hantzsch Reaction):

-

Quantification: Measure Absorbance (A) at 412 nm against a reagent blank.

-

Calculation:

-

Where

is the slope of the calibration curve and

-

Figure 2: Analytical workflow for ISO 14184-1.[4][5] This self-validating loop ensures only bio-available formaldehyde is quantified.

Part 3: Ecotoxicological Impact

The environmental toxicity of DMDHEU is biphasic:

-

Acute Phase: Driven by free formaldehyde released upon contact with water.

-

Chronic Phase: Driven by the persistence of the N-heterocyclic backbone (DHEU) and nitrogen load.

Quantitative Toxicity Data

The following data synthesizes results from Material Safety Data Sheets (SDS) of commercial DMDHEU formulations (e.g., Fixapret) and peer-reviewed aquatic toxicology studies.

| Organism | Test Type | Endpoint | Value | Classification |

| Daphnia magna | Acute Immobilization | EC50 (48h) | 3.6 - 50 mg/L * | Toxic |

| Danio rerio (Zebra Fish) | Acute Toxicity | LC50 (96h) | > 100 mg/L | Harmful |

| Activated Sludge | Respiration Inhibition | EC50 | > 1,000 mg/L | Low Toxicity |

| Algae (Scenedesmus) | Growth Inhibition | IC50 (72h) | 10 - 100 mg/L | Harmful |

*Note: Toxicity to Daphnia is highly pH-dependent. At lower pH, hydrolysis accelerates, increasing formaldehyde concentration and toxicity.

Biodegradability (OECD 302B)

DMDHEU is not readily biodegradable (OECD 301).[6] Its cyclic urea structure resists rapid microbial breakdown. Therefore, the OECD 302B (Zahn-Wellens) test is the required standard for assessment.

-

Protocol: High concentration of activated sludge + test substance (50-400 mg DOC/L).

-

Result: DMDHEU typically shows inherent biodegradability with a lag phase.

Part 4: Mitigation Strategies

To align with Green Chemistry principles, the industry has shifted toward Etherified DMDHEU . By capping the N-methylol groups with alcohols (methanol or diethylene glycol), the equilibrium constant is shifted, significantly reducing hydrolysis rates.

Comparative Stability:

-

Standard DMDHEU: High equilibrium formaldehyde (> 300 ppm on fabric).

-

Ultra-Low F (Etherified) DMDHEU: Capped active sites (< 75 ppm on fabric).

Scavenging Technology: Incorporation of active methylene compounds (e.g., dimethyl acetoacetamide) or urea into the formulation acts as a "chemical sink," reacting irreversibly with released formaldehyde to form stable non-toxic adducts.

References

-

ISO 14184-1:2011 . Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (water extraction method). International Organization for Standardization. Link

-

OECD Guidelines for the Testing of Chemicals, Section 3 . Test No. 302B: Inherent Biodegradability: Zahn-Wellens/EMPA Test. OECD Publishing. Link

-

Schindler, W.D., & Hauser, P.J. (2004) . Chemical Finishing of Textiles. Woodhead Publishing. (Chapter on Crosslinking Agents and Formaldehyde Release). Link

-

BASF Safety Data Sheet . Fixapret® Resin Series (DMDHEU). (Provides LC50/EC50 data for regulatory compliance). Link

-

Dehabadi, V.A., et al. (2013) . Investigation of the cross-linking of cotton fabrics with DMDHEU using different catalysts. Journal of Engineered Fibers and Fabrics. Link

Sources

- 1. ecetoc.org [ecetoc.org]

- 2. Dimethylol ethylene urea - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. dentistry.ouhsc.edu [dentistry.ouhsc.edu]

- 5. Toxicity of mixture of polyethylene microplastics and Up Grade® pesticide on Oreochromis niloticus juvenile: I. Hemato-biochemical and histopathological alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OECD 302B - Inherent Biodegradation - Situ Biosciences [situbiosciences.com]

Technical Whitepaper: Biological & Chemical Activities of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one

[1]

Executive Summary & Chemical Identity

This compound (CAS: 3923-79-3) is a reactive heterocyclic compound primarily utilized for its ability to cross-link biological macromolecules (polysaccharides and proteins) without generating formaldehyde.[1][2] It serves as a critical functional excipient in dermatological formulations and a structural intermediate in organic synthesis.[1]

| Property | Specification |

| IUPAC Name | This compound |

| Common Abbreviations | DHDMI, DDI, Dimethyl Dihydroxy Ethylene Urea |

| Molecular Formula | C₅H₁₀N₂O₃ |

| Molecular Weight | 146.14 g/mol |

| Solubility | Highly soluble in water; soluble in lower alcohols |

| Key Reactivity | Hemiaminal hydroxyl exchange (Cross-linking); Hydrolysis |

Mechanism of Action: Bio-Reactivity & Cross-Linking

The primary "biological activity" of DHDMI is its function as a bifunctional electrophile .[1] It modifies biological substrates through a specific cross-linking mechanism targeting hydroxyl (-OH) and amino (-NH₂) groups.[1]

The "Formaldehyde-Free" Architecture

Unlike Dimethyloldihydroxyethyleneurea (DMDHEU), which contains N-hydroxymethyl groups (N-CH₂-OH) that spontaneously decompose to release formaldehyde, DHDMI features N-methyl groups (N-CH₃).[1]

-

Significance: The N-C bond is stable against hydrolysis under physiological conditions.[1]

-

Reactive Site: The reactivity is confined to the C4 and C5 hydroxyl groups (vicinal diol), which behave as cyclic hemiaminals.

Cross-Linking Mechanism (Trans-etherification)

In aqueous environments, particularly under slightly acidic conditions or catalysis, DHDMI undergoes an exchange reaction with nucleophiles (such as the hydroxyl groups of starch/amylopectin or serine residues in proteins).[1]

-

Activation: The C4/C5 hydroxyls are protonated or activated, creating an electrophilic center.[1]

-

Substitution: A biological nucleophile (e.g., R-OH from amylopectin) attacks the C4/C5 position, displacing water.[1]

-

Bridge Formation: This process repeats at the second hydroxyl group, forming a stable "bridge" between two polymer chains.[1]

Figure 1: Mechanism of DHDMI-mediated cross-linking of biological substrates.[1]

Toxicological Profile & Metabolic Fate

While DHDMI avoids formaldehyde toxicity, its biological interaction is governed by its hydrolysis equilibrium.[1]

Hydrolysis and Glyoxal Release

DHDMI is the condensation product of Glyoxal and 1,3-Dimethylurea .[1] This reaction is reversible.[1] In dilute aqueous solutions or specific enzymatic environments, DHDMI can hydrolyze to release free glyoxal.[1]

-

Reaction: DHDMI + H₂O ⇌ Glyoxal + 1,3-Dimethylurea[1]

-

Biological Impact: Glyoxal is a reactive dicarbonyl.[1] In vivo, it is detoxified by the Glyoxalase system (Glyoxalase I and II), which converts it to glycolic acid using glutathione (GSH) as a cofactor.[1]

-

Safety Implication: High concentrations may overwhelm local glyoxalase capacity, leading to cellular stress (formation of Advanced Glycation End-products, AGEs).[1] However, in controlled topical applications, this release is often negligible or rate-limited.[1]

Toxicology Summary

| Hazard Class | Classification | Description |

| Eye Irritation | Category 1 (H318) | Causes serious eye damage.[1] The reactive hydroxyls can covalently modify corneal proteins.[1] |

| Skin Sensitization | Low/Moderate | Potential sensitizer due to trace glyoxal release, but significantly lower than formaldehyde releasers.[1] |

| Acute Toxicity | Low | Oral LD50 > 2,000 mg/kg (Rat).[1] |

Applications in Biomedical & Cosmetic Sciences

The molecule's ability to structure biopolymers without toxic aldehydes has led to specific niche applications.[1]

Cosmetic Formulations (Milia & Acne Treatment)

DHDMI is used as a cross-linking agent for Amylopectin in over-the-counter dermatological treatments (e.g., Milia Removers).[1]

-

Role: It stabilizes the amylopectin polymer network, creating a hydrogel or film-forming matrix that delivers active ingredients (like salicylic acid) to the skin in a controlled manner.[1]

-

Benefit: Provides structural integrity to the gel without the sensitization risks associated with traditional aldehyde preservatives.[1]

Textile & Biopolymer Finishing

While historically used in textiles, its biological relevance here lies in antimicrobial finishing .[1]

-

Mechanism: DHDMI-treated fabrics often exhibit resistance to bacterial attachment, not necessarily because DHDMI is a biocide, but because the cross-linked surface alters the physical adhesion properties of the fiber.[1]

-

Note: Some literature erroneously attributes "nitrite poisoning treatment" to this molecule.[1] This is likely a database conflation with specific chelating drugs; DHDMI's primary verified activity is cross-linking.[1]

Experimental Protocol: Detection & Hydrolysis Study

Objective: To quantify the stability of DHDMI and detect potential glyoxal release in a physiological buffer.

Materials

-

DHDMI Standard (>98% purity).[1]

-

Phosphate Buffered Saline (PBS), pH 7.4.

-